3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of 8-azabicyclo[3.2.1]octane, featuring a methylidene group attached to the nitrogen atom within the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of a linear precursor containing the necessary functional groups. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride and other bicyclic amines. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
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Properties
IUPAC Name |
3-methylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-6-4-7-2-3-8(5-6)9-7;/h7-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBWKPQWAPDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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